molecular formula C13H6FNO3 B13129058 5-Fluoro-2-nitro-9h-fluoren-9-one CAS No. 7148-56-3

5-Fluoro-2-nitro-9h-fluoren-9-one

Cat. No.: B13129058
CAS No.: 7148-56-3
M. Wt: 243.19 g/mol
InChI Key: VNEYMHNYWQBPAG-UHFFFAOYSA-N
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Description

5-Fluoro-2-nitro-9h-fluoren-9-one is an organic compound with the molecular formula C13H6FNO3 It is a derivative of fluorenone, characterized by the presence of a fluorine atom and a nitro group attached to the fluorenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-nitro-9h-fluoren-9-one typically involves the nitration of 5-fluoro-9h-fluoren-9-one. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-nitro-9h-fluoren-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-2-nitro-9h-fluoren-9-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-nitro-9h-fluoren-9-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-nitro-9h-fluoren-9-one is unique due to the combined presence of both fluorine and nitro groups, which impart distinct chemical and biological properties. The fluorine atom increases the compound’s stability and lipophilicity, while the nitro group contributes to its reactivity and potential biological activity .

Properties

CAS No.

7148-56-3

Molecular Formula

C13H6FNO3

Molecular Weight

243.19 g/mol

IUPAC Name

5-fluoro-2-nitrofluoren-9-one

InChI

InChI=1S/C13H6FNO3/c14-11-3-1-2-9-12(11)8-5-4-7(15(17)18)6-10(8)13(9)16/h1-6H

InChI Key

VNEYMHNYWQBPAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C(=C1)F

Origin of Product

United States

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